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Abstract
EED226 is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb

Repressive Complex 2 (PRC2).[1][2][3] It operates through a novel allosteric mechanism,

targeting the embryonic ectoderm development (EED) subunit of the PRC2 complex.[1][4] By

binding to the H3K27me3 pocket on EED, EED226 induces a conformational change that

results in the loss of PRC2's histone methyltransferase activity.[1][4] This technical guide

provides a comprehensive overview of the chemical structure, mechanism of action, and key

experimental data related to EED226.

Chemical Structure and Properties
EED226 is chemically known as N-(2-furanylmethyl)-8-[4-(methylsulfonyl)phenyl]-1,2,4-

triazolo[4,3-c]pyrimidin-5-amine.[5] Its fundamental properties are summarized in the table

below.
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Property Value

Molecular Formula C17H15N5O3S[5]

Molecular Weight 369.4 g/mol [5]

CAS Number 2083627-02-3[5]

Appearance Solid[5]

Solubility Soluble in DMSO and DMF[5]

Mechanism of Action: Allosteric Inhibition of PRC2
The PRC2 complex, a key epigenetic regulator, is composed of the core subunits EZH2, EED,

and SUZ12.[4] EZH2 is the catalytic subunit responsible for the methylation of histone H3 on

lysine 27 (H3K27).[4] The activity of EZH2 is allosterically enhanced by the binding of EED to

trimethylated H3K27 (H3K27me3).[4]

EED226 exerts its inhibitory effect by directly binding to the H3K27me3 binding pocket of EED.

[1][4] This binding event induces a conformational change in the EED protein, which in turn

leads to a loss of PRC2's catalytic activity.[1][4] A significant aspect of EED226's mechanism is

its ability to inhibit PRC2 complexes containing mutant EZH2 proteins that are resistant to S-

adenosylmethionine (SAM)-competitive inhibitors.[4]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.caymanchem.com/product/22031/eed226
https://www.caymanchem.com/product/22031/eed226
https://www.caymanchem.com/product/22031/eed226
https://www.caymanchem.com/product/22031/eed226
https://www.caymanchem.com/product/22031/eed226
https://pubmed.ncbi.nlm.nih.gov/28135235/
https://pubmed.ncbi.nlm.nih.gov/28135235/
https://pubmed.ncbi.nlm.nih.gov/28135235/
https://www.benchchem.com/product/b15603109?utm_src=pdf-body
https://www.selleckchem.com/products/eed226.html
https://pubmed.ncbi.nlm.nih.gov/28135235/
https://www.selleckchem.com/products/eed226.html
https://pubmed.ncbi.nlm.nih.gov/28135235/
https://www.benchchem.com/product/b15603109?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28135235/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


PRC2 Complex

EZH2
(Catalytic Subunit)

EED
(Regulatory Subunit)

 interacts

Histone H3

 Methylates  Allosteric Activation

SUZ12
(Regulatory Subunit)

 interacts

H3K27me3

 Binds & Activates

EED226

 Binds & Inhibits

H3K27 Methylation

Gene Silencing

Click to download full resolution via product page

Figure 1: EED226 Signaling Pathway.

Quantitative Data Summary
The following tables summarize the key quantitative data for EED226 from various in vitro and

in vivo studies.

Table 1: In Vitro Potency and Binding Affinity
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Parameter Substrate/Complex Value

IC50 PRC2 (H3K27me0 peptide) 23.4 nM[1][2][3]

IC50 PRC2 (mononucleosome) 53.5 nM[1][2]

Kd EED 82 nM[1][6]

Kd PRC2 Complex 114 nM[1][7]

IC50 KARPAS-422 (Antiproliferative) 80 nM (14-day assay)[8]

Table 2: Pharmacokinetic Properties
Parameter Value

Oral Bioavailability ~100%[1][2]

Terminal Half-life (t1/2) 2.2 hours[1][2]

Volume of Distribution (Vd) 0.8 L/kg[1][2]

Plasma Protein Binding (PPB) Moderate (14.4%)[1]

Experimental Protocols
This section outlines the methodologies for key experiments used to characterize EED226.

In Vitro PRC2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of EED226 against

PRC2.

Methodology:

Recombinant human PRC2 complex is incubated with a biotinylated histone H3 peptide

(or mononucleosomes) as a substrate.

S-adenosyl-L-[methyl-³H]-methionine is used as the methyl donor.

The reaction is initiated in the presence of varying concentrations of EED226.
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After incubation, the reaction mixture is transferred to a streptavidin-coated plate to

capture the biotinylated peptide.

The amount of incorporated tritium is measured using a scintillation counter to determine

the level of H3K27 methylation.

IC50 values are calculated by plotting the percentage of inhibition against the logarithm of

the inhibitor concentration.

Cellular Antiproliferation Assay
Objective: To assess the effect of EED226 on the proliferation of cancer cell lines.

Methodology:

Cancer cells (e.g., KARPAS-422, a human lymphoma cell line with an EZH2 mutation) are

seeded in multi-well plates.[1]

Cells are treated with a range of concentrations of EED226 or a vehicle control (DMSO).

Cell viability is measured at various time points (e.g., every 3-4 days for up to 14 days)

using a suitable assay such as CellTiter-Glo®.[1]

The reduction in cell viability is used to determine the antiproliferative activity of the

compound.

Western Blot Analysis for Histone Methylation
Objective: To measure the effect of EED226 on global levels of H3K27 methylation in cells.

Methodology:

Cells (e.g., G401 cells) are treated with different concentrations of EED226 for a specified

period (e.g., 3 days).[1]

Histones are extracted from the cell nuclei.
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Equal amounts of histone proteins are separated by SDS-PAGE and transferred to a

membrane.

The membrane is probed with primary antibodies specific for H3K27me3, H3K27me2, and

total histone H3 (as a loading control).

Secondary antibodies conjugated to a detection enzyme are used, and the protein bands

are visualized using a chemiluminescence detection system.
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Figure 2: EED226 Experimental Workflow.

In Vivo Efficacy
In preclinical studies, EED226 has demonstrated significant antitumor activity. In a mouse

xenograft model using the Karpas422 diffuse large B-cell lymphoma (DLBCL) cell line, oral

administration of EED226 led to dose-dependent tumor regression.[4][6] Notably, at a dose of

40 mg/kg, 100% tumor growth inhibition was achieved after 32 days of treatment.[6] These

findings highlight the potential of EED226 as a therapeutic agent for PRC2-dependent cancers.

Conclusion

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15603109?utm_src=pdf-body-img
https://www.benchchem.com/product/b15603109?utm_src=pdf-body
https://www.benchchem.com/product/b15603109?utm_src=pdf-body
https://www.benchchem.com/product/b15603109?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/28135235/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8792826/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8792826/
https://www.benchchem.com/product/b15603109?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15603109?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


EED226 represents a significant advancement in the field of epigenetic modulators. Its unique

allosteric mechanism of action, potent in vitro and in vivo activity, and favorable

pharmacokinetic profile make it a valuable tool for cancer research and a promising candidate

for clinical development. The ability of EED226 to inhibit PRC2 activity in the context of EZH2

inhibitor resistance further underscores its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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